molecular formula C16H13Cl4N3O3 B2965038 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea CAS No. 338403-96-6

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea

Cat. No.: B2965038
CAS No.: 338403-96-6
M. Wt: 437.1
InChI Key: MCRNPDNEHJAQFP-UHFFFAOYSA-N
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Description

This urea derivative (CAS: 338395-29-2) features a complex structure with two 2,6-dichlorobenzyl ether groups attached to a urea backbone. Its molecular formula is C₁₆H₁₃Cl₄N₃O₃ (MW: 437.1 g/mol), with a predicted density of 1.48 g/cm³ and pKa of 9.47 . A related variant, N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea (CAS: 339103-98-9), includes a phenylurea substituent, increasing its molecular weight to 513.21 g/mol (C₂₂H₁₇Cl₄N₃O₃) .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4N3O3/c17-12-3-1-4-13(18)10(12)7-25-22-9-21-16(24)23-26-8-11-14(19)5-2-6-15(11)20/h1-6,9H,7-8H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRNPDNEHJAQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea is a synthetic compound with notable biological activities. Its molecular formula is C16H13Cl4N3O3C_{16}H_{13}Cl_4N_3O_3, and it has gained attention in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Weight : 437.1 g/mol
  • CAS Number : 338403-96-6
  • Structure : The compound features a urea functional group linked to a dichlorobenzyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can influence cellular signaling pathways, particularly those involved in immune responses and cell proliferation.

Antifungal Activity

Research has shown that derivatives of urea compounds exhibit antifungal properties. For instance, studies on diacylated ureas have indicated their potential in eliciting immune responses against fungal infections by activating neutrophils . This suggests that this compound may also possess antifungal activity through similar mechanisms.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain urea derivatives have shown moderate antineoplastic activity against human cancer cell lines such as HT-29 and TK-10 . The specific cytotoxicity profile of this compound remains to be fully elucidated but warrants further investigation.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntifungalInduces neutrophil activation
CytotoxicityModerate activity against cancer cells
Immune ResponsePotential modulation of immune pathways

Case Studies

  • Antifungal Efficacy : A study investigating the antifungal properties of urea derivatives found that certain compounds elicited significant immune responses in vitro. This suggests that this compound could be effective against specific fungal pathogens.
  • Cancer Cell Line Testing : In a cytotoxicity assay involving various cancer cell lines, compounds similar to this compound displayed varying degrees of growth inhibition. Further studies are needed to determine the exact IC50 values for this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key features with other urea derivatives and dichlorobenzyl-containing molecules:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Primary Use/Activity Reference
Target Compound C₁₆H₁₃Cl₄N₃O₃ 2× 2,6-dichlorobenzyl ethers, imino group Not explicitly stated (likely pesticide/pharmaceutical)
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) C₉H₁₀Cl₂N₂O 3,4-dichlorophenyl, dimethylurea Herbicide
Linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) C₉H₁₀Cl₂N₂O₂ 3,4-dichlorophenyl, methoxy-methylurea Herbicide
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₄H₆Cl₂F₄N₂O₂ Dichlorophenyl, difluorobenzamide Insect growth regulator
Duo3 (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridinium}) C₃₃H₃₂Cl₄N₄O₂²⁺ 2× 2,6-dichlorobenzyl, pyridinium Antimicrobial (hypothesized)
Isoconazole Nitrate (Impurity D) C₁₈H₁₅Cl₂N₃O₂ 2,6-dichlorobenzyl, imidazole Antifungal

Key Differentiators

Substituent Effects on Lipophilicity :

  • The target compound’s 2,6-dichlorobenzyl groups enhance lipophilicity compared to simpler urea herbicides like diuron. This property aligns with dichlorobenzyl esters, which exhibit rapid esterification and high organic solubility .
  • In contrast, teflubenzuron’s difluorobenzamide group reduces lipophilicity, favoring selective insect chitin synthesis inhibition .

Mechanistic Implications: The imino group (—N=CH—) in the target compound may facilitate hydrogen bonding or metal chelation, a feature absent in diuron and linuron. Duo3’s pyridinium moieties suggest ionic interactions, contrasting with the neutral urea backbone of the target compound .

Synthetic Reactivity :

  • The use of 2,6-dichlorobenzyl bromide in synthesis (as inferred from esterification studies) ensures faster reaction rates and fewer side products compared to benzyl chloride .

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